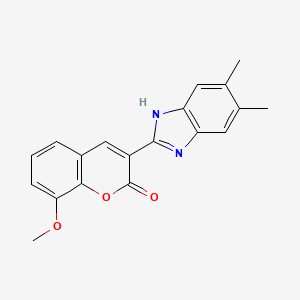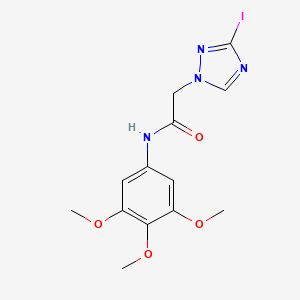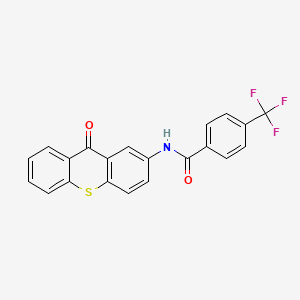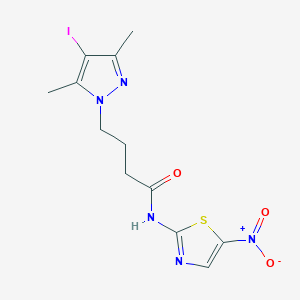
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 1H-indole-3-acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as aniline, to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in dichloromethane with triethylamine as a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the indole nitrogen or carbonyl carbon.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in cancer cells.
Mechanism of Action
The primary mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide involves the inhibition of tubulin polymerization. This compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific structural features that allow it to effectively inhibit tubulin polymerization. The presence of the 3,4,5-trimethoxyphenyl group enhances its binding affinity to the colchicine binding site, making it a potent anticancer agent .
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-8-11(9-16(25-2)18(15)26-3)21-19(23)17(22)13-10-20-14-7-5-4-6-12(13)14/h4-10,20H,1-3H3,(H,21,23) |
InChI Key |
LMCSPLJNQVXZSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11485646.png)

![Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11485653.png)

![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B11485673.png)
![2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11485674.png)

![4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B11485688.png)




![N-{4-[5-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11485712.png)
![3-chloro-4-methyl-N-{3-[2-(pyridin-4-yl)ethyl]phenyl}benzamide](/img/structure/B11485716.png)
